N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide
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Overview
Description
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide is a complex organic compound with a unique structure that combines a pyrrolidinone ring, an ethoxyphenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride, which can reduce carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and bromine or chlorine for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can yield quinones, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit the synthesis of prostaglandins by impeding the function of the enzyme cyclooxygenase (COX), thereby reducing pain and inflammation . Additionally, it may interact with sensory tracts in the spinal cord, contributing to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-26-17-9-7-16(8-10-17)22-13-15(12-19(22)23)21-20(24)14-5-4-6-18(11-14)25-2/h4-11,15H,3,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQUCRQTUIEUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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